molecular formula C21H27ClN4OS B11064553 1-(4-Chlorophenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea

1-(4-Chlorophenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea

Cat. No.: B11064553
M. Wt: 419.0 g/mol
InChI Key: JWMOGTMPHZXKTP-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA is a complex organic compound that features a thiourea backbone. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA typically involves multiple steps. One common method involves the reaction of 4-chloroaniline with thiophosgene to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-(3-aminopropyl)-4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thioureas or piperazines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-4-METHOXYBENZAMIDE
  • (E)-3-(4-CHLOROPHENYL)-1-(2-FLUORO-4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C21H27ClN4OS

Molecular Weight

419.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thiourea

InChI

InChI=1S/C21H27ClN4OS/c1-27-20-9-7-19(8-10-20)26-15-13-25(14-16-26)12-2-11-23-21(28)24-18-5-3-17(22)4-6-18/h3-10H,2,11-16H2,1H3,(H2,23,24,28)

InChI Key

JWMOGTMPHZXKTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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